N~2~,N~2~-Diallylglycinamide

Description

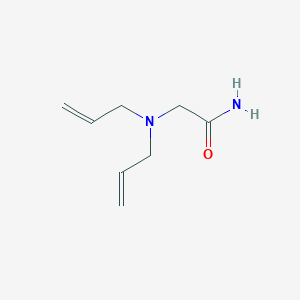

N²,N²-Diallylglycinamide is a glycinamide derivative featuring two allyl groups attached to the terminal nitrogen atom of the glycine backbone. This compound is characterized by its unsaturated allyl substituents, which confer unique steric and electronic properties.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-[bis(prop-2-enyl)amino]acetamide |

InChI |

InChI=1S/C8H14N2O/c1-3-5-10(6-4-2)7-8(9)11/h3-4H,1-2,5-7H2,(H2,9,11) |

InChI Key |

ISBMBYOMUXFKHD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~,N~2~-Diallylglycinamide can be synthesized through the reaction of glycinamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N2,N~2~-Diallylglycinamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-Diallylglycinamide undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted glycinamide derivatives.

Scientific Research Applications

N~2~,N~2~-Diallylglycinamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N2,N~2~-Diallylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl groups can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N²,N²-Diallylglycinamide with three structurally related compounds, emphasizing substituent effects on physicochemical properties and applications:

Key Findings from Comparative Studies

- Reactivity : The allyl groups in N²,N²-Diallylglycinamide enable participation in radical or electrophilic addition reactions, unlike the inert methyl groups in N,N-Dimethylglycinamide. This reactivity is advantageous in polymer chemistry for crosslinking .

- Steric Effects : The bulky dichlorophenyl and sulfonyl groups in the compound from reduce solubility in aqueous media but enhance stability against enzymatic degradation, making it suitable for prolonged drug activity .

- Hydrogen Bonding: The pyridinyl group in ’s compound facilitates hydrogen bonding, improving binding affinity in biological systems compared to non-aromatic analogs like N²,N²-Diallylglycinamide .

Biological Activity

N~2~,N~2~-Diallylglycinamide (DAG) is a synthetic compound characterized by the presence of two allyl groups attached to a glycinamide backbone. This unique structure not only enhances its reactivity but also contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of DAG, focusing on its antimicrobial and anticancer properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Allylglycine | Amino acid derivative | Antimicrobial | Simpler structure, fewer substituents |

| Diallylamine | Amine | Anticancer | Single nitrogen atom |

| Diallylphosphate | Phosphate ester | Insecticidal | Phosphorus-containing |

| Glycidyl methacrylate | Epoxy compound | Polymerization agent | Used in polymer chemistry |

| This compound | Amide | Antimicrobial, Anticancer | Dual allyl groups enhance reactivity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism behind this antimicrobial activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary studies suggest that DAG may possess anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells, particularly in:

- Breast cancer

- Lung cancer

- Leukemia

The proposed mechanism involves apoptosis induction and cell cycle arrest, potentially mediated through the modulation of specific signaling pathways such as the MAPK/ERK pathway.

The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The allyl groups can undergo chemical transformations leading to reactive intermediates that interact with biological molecules, modulating enzyme activity or receptor function. This dual functionality enhances its potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DAG against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro experiments conducted on lung cancer cell lines revealed that DAG treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with DAG at concentrations ranging from 10 to 100 µM.

Research Findings Summary

- Study on Antimicrobial Activity : Demonstrated effectiveness against multiple bacterial strains with a MIC ranging from 16 to 64 µg/mL.

- Study on Anticancer Activity : Indicated significant reduction in cell viability in various cancer cell lines, with apoptosis confirmed via flow cytometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.